Cas no 94159-40-7 (Benzeneacetic acid,3,5-dibromo-a-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-,ethyl ester)

Benzeneacetic acid,3,5-dibromo-a-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-,ethyl ester structure
94159-40-7 structure
Product Name:Benzeneacetic acid,3,5-dibromo-a-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-,ethyl ester
CAS No:94159-40-7
MF:C16H12Br4O4
MW:587.880082130432
CID:808773
PubChem ID:3023844
Update Time:2025-04-19

Benzeneacetic acid,3,5-dibromo-a-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-,ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,3,5-dibromo-a-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-,ethyl ester
    • ethyl 2,2-bis(3,5-dibromo-4-hydroxyphenyl)acetate
    • ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate
    • SMW27H4X78
    • EINECS 303-219-2
    • ETHYL 3,5-DIBROMO-.ALPHA.-(3,5-DIBROMO-4-HYDROXYPHENYL)-4-HYDROXYBENZENEACETATE
    • 94159-40-7
    • BENZENEACETIC ACID, 3,5-DIBROMO-.ALPHA.-(3,5-DIBROMO-4-HYDROXYPHENYL)-4-HYDROXY-, ETHYL ESTER
    • NS00040189
    • DTXSID70240870
    • UNII-SMW27H4X78
    • Inchi: 1S/C16H12Br4O4/c1-2-24-16(23)13(7-3-9(17)14(21)10(18)4-7)8-5-11(19)15(22)12(20)6-8/h3-6,13,21-22H,2H2,1H3
    • InChI Key: XOOQSZKRNMZVKK-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=C(C=1)C(C(=O)OCC)C1C=C(C(=C(C=1)Br)O)Br)Br)O

Computed Properties

  • Exact Mass: 587.743
  • Monoisotopic Mass: 583.747
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Density: 2.068
  • Boiling Point: 507.2°Cat760mmHg
  • Flash Point: 260.5°C
  • Refractive Index: 1.666
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